molecular formula C8H16N2O4 B4625468 N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide

N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide

Cat. No. B4625468
M. Wt: 204.22 g/mol
InChI Key: QZOWMDAXOVLXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. The compound is a derivative of ethylenediamine and is known for its unique properties, including its ability to act as a chelating agent and its potential in the treatment of certain diseases. In

Scientific Research Applications

1. Flotation Performance in Mineral Processing

A study by Liu et al. (2019) investigated a novel hydroxy polyamine surfactant, similar in structure to N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide, for its application in the flotation system of quartz and hematite. This research highlighted its efficacy in the efficient flotation separation of quartz from hematite, which is crucial in mineral processing.

2. Development of Macromolecular Therapeutics

Kopeček and Kopečková (2010) provided an overview of HPMA copolymers, including those structurally related to N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide, focusing on their use as carriers for biologically active compounds, particularly in cancer treatment and musculoskeletal diseases (Kopeček & Kopečková, 2010).

3. Synthesis of Oligonucleotide Glycoconjugates

Research by Katajisto et al. (2004) explored the synthesis of oligonucleotide glycoconjugates using a compound structurally similar to N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide. This study has implications for the development of novel bioconjugates in molecular biology and pharmaceutical sciences (Katajisto et al., 2004).

4. 3D Printing of Pharmaceutical Tablets

A study by Khaled et al. (2014) utilized hydroxypropyl methylcellulose, a derivative related to N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide, in 3D printing for the production of pharmaceutical tablets. This innovative approach holds potential in personalized medicine and drug delivery systems (Khaled et al., 2014).

5. Polymer Nanoparticles for Drug Delivery

Sponchioni et al. (2017) discussed the use of poly(HPMA) based copolymers, similar to N-(3-hydroxypropyl)-N'-(2-methoxyethyl)ethanediamide, for creating nanoparticles suitable for drug delivery. The study emphasized the biocompatibility and non-immunogenic properties of these materials (Sponchioni et al., 2017).

properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-14-6-4-10-8(13)7(12)9-3-2-5-11/h11H,2-6H2,1H3,(H,9,12)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOWMDAXOVLXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-N'-(2-methoxyethyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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